molecular formula C21H26N4 B2981036 N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896834-42-7

N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2981036
CAS No.: 896834-42-7
M. Wt: 334.467
InChI Key: HUROSOQXTDWWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound features a pyrazolo[1,5-a]pyrimidine core with various substituents, including a cyclopentyl group, a methyl group, a phenyl group, and a propyl group. Its intricate structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions may produce reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has shown potential as a biological probe or inhibitor in biochemical studies. Its interactions with enzymes and receptors can provide insights into biological processes.

Medicine: This compound may have medicinal properties, such as serving as a lead compound for drug development. Its ability to modulate biological targets makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine exerts its effects involves interactions with molecular targets and pathways. For example, it may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

  • Other substituted pyrazolopyrimidines

Uniqueness: N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific combination of substituents, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-3-9-18-14-19(22-17-12-7-8-13-17)25-21(23-18)20(15(2)24-25)16-10-5-4-6-11-16/h4-6,10-11,14,17,22H,3,7-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUROSOQXTDWWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.